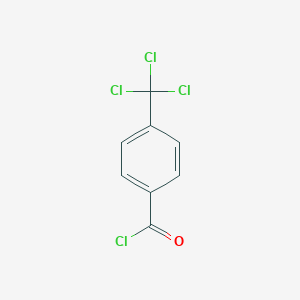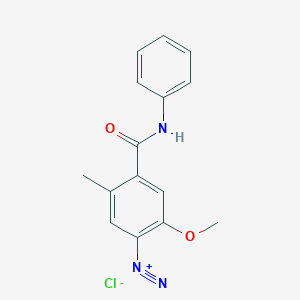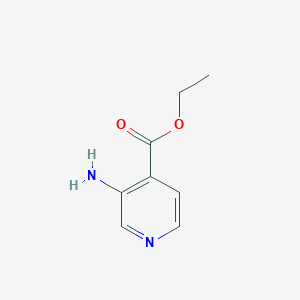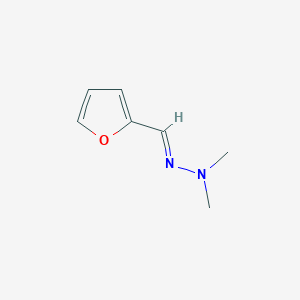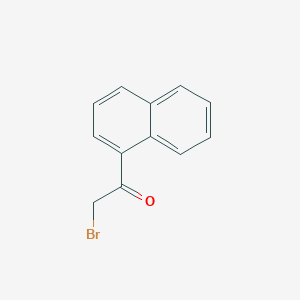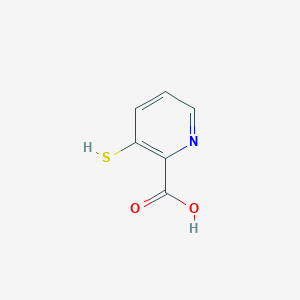
3-Mercaptopicolinic acid
Overview
Description
3-Mercaptopicolinic acid is an organic compound with the molecular formula C6H5NO2S It is known for its role as an inhibitor of phosphoenolpyruvate carboxykinase, an enzyme involved in gluconeogenesis
Mechanism of Action
Target of Action
3-Mercaptopicolinic acid (3-MPA) is primarily known to target the enzyme Phosphoenolpyruvate Carboxykinase (PEPCK) . PEPCK is a critical enzyme involved in the process of gluconeogenesis, which is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates .
Mode of Action
3-MPA acts as an inhibitor of PEPCK . It binds to the enzyme and prevents it from catalyzing the conversion of oxaloacetate (OAA) into phosphoenolpyruvate (PEP), a critical step in the process of gluconeogenesis . This inhibition is noncompetitive with respect to both oxalacetate and MnGTPZ-, and the inhibitory effects occur primarily by decreasing the rate of product formation while having relatively minor effects on the apparent Michaelis constants for substrates .
Biochemical Pathways
By inhibiting PEPCK, 3-MPA effectively suppresses the gluconeogenesis pathway . This results in a decrease in the synthesis of glucose from non-carbohydrate carbon substrates. The inhibition of gluconeogenesis is particularly pronounced when lactate, pyruvate, or alanine serve as substrates .
Pharmacokinetics
It is known that 3-mpa exhibits its hypoglycemic effect by inhibiting glucose synthesis, indicating that it is absorbed and distributed to the liver where gluconeogenesis primarily occurs .
Result of Action
The primary molecular effect of 3-MPA’s action is the inhibition of glucose synthesis via the suppression of the gluconeogenesis pathway . This leads to a decrease in blood glucose levels, making 3-MPA a potent hypoglycemic agent . At the cellular level, 3-MPA has been shown to reduce the proliferation of certain cell types and induce myogenic differentiation of C2C12 cells .
Action Environment
The action of 3-MPA can be influenced by environmental factors. For instance, the presence of certain substrates (such as lactate, pyruvate, or alanine) can enhance the inhibitory effect of 3-MPA on gluconeogenesis . Additionally, the concentration of free Mn2+ present can affect the inhibition patterns of 3-MPA
Biochemical Analysis
Biochemical Properties
3-Mercaptopicolinic acid interacts with the enzyme PEPCK, a critical component of the gluconeogenesis pathway . By inhibiting PEPCK, this compound can effectively reduce the production of glucose in the body . This interaction is believed to occur at the molecular level, with this compound binding to the active site of the PEPCK enzyme, thereby preventing it from catalyzing the conversion of oxaloacetate to phosphoenolpyruvate, a key step in the gluconeogenesis pathway .
Cellular Effects
In cellular processes, this compound has been shown to have significant effects. For instance, it has been found to induce myogenic differentiation in C2C12 muscle cells . It also reduces cell proliferation in a dose-dependent manner . Furthermore, it has been shown to influence cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the PEPCK enzyme, inhibiting its activity and thereby reducing the rate of gluconeogenesis . This interaction is believed to occur at the molecular level, with this compound binding to the active site of the PEPCK enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been shown to inhibit cell proliferation in a dose-dependent manner over a 48-hour period
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages
Metabolic Pathways
This compound is involved in the gluconeogenesis metabolic pathway . It interacts with the enzyme PEPCK, a key player in this pathway
Subcellular Localization
One study suggests that PEPCK, the enzyme that this compound interacts with, is predominantly localized in the cytosol rather than the mitochondria under inflammatory conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Mercaptopicolinic acid can be synthesized through several methods. One common approach involves the reaction of 3-chloropyridine-2-carboxylic acid with thiourea, followed by hydrolysis to yield the desired product. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves the large-scale synthesis of the compound using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-Mercaptopicolinic acid undergoes several types of chemical reactions, including:
Oxidation: The thiol group in this compound can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield the corresponding thiol.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alcohols and amines are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Esters and amides.
Scientific Research Applications
3-Mercaptopicolinic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its role in inhibiting phosphoenolpyruvate carboxykinase, which is crucial in gluconeogenesis.
Industry: It is used in the production of various chemicals and pharmaceuticals.
Comparison with Similar Compounds
3-Mercaptopropionic acid: This compound also contains a thiol group and is used in similar applications, such as in the production of self-assembled monolayers and as a capping agent for nanoparticles.
Quinolinic acid: Another inhibitor of gluconeogenesis, but it acts at a different step in the metabolic pathway.
Uniqueness: 3-Mercaptopicolinic acid is unique due to its specific inhibition of phosphoenolpyruvate carboxykinase, making it a valuable tool in studying gluconeogenesis and its regulation. Its ability to induce myogenic differentiation in muscle cells further distinguishes it from other similar compounds .
Properties
IUPAC Name |
3-sulfanylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S/c8-6(9)5-4(10)2-1-3-7-5/h1-3,10H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFDNIOIEFZULT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90163330 | |
| Record name | 3-Mercaptopicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14623-54-2 | |
| Record name | 3-Mercaptopicolinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14623-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Mercaptopicolinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014623542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Mercaptopicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyridinecarboxylic acid, 3-mercapto | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-MERCAPTOPICOLINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XW1R5R974 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of 3-MPA?
A1: 3-MPA acts as a potent and specific inhibitor of the enzyme phosphoenolpyruvate carboxykinase (PEPCK). [, , , , , , ]
Q2: How does 3-MPA inhibit PEPCK?
A2: 3-MPA exhibits competitive inhibition with respect to phosphoenolpyruvate (PEP) and noncompetitive inhibition with respect to inosine diphosphate (IDP), ultimately binding to PEPCK and preventing its activity. [, ] Recent studies reveal that 3-MPA binds to two distinct sites on PEPCK: one competitive with the PEP/oxaloacetate (OAA) binding site and the other at an allosteric site. []
Q3: What are the downstream consequences of PEPCK inhibition by 3-MPA?
A3: PEPCK inhibition by 3-MPA effectively blocks gluconeogenesis, the process of glucose synthesis from non-carbohydrate precursors. This leads to decreased glucose production in various tissues, including the liver and kidneys. [, , , , , , , , ]
Q4: Does 3-MPA affect glucose metabolism in all tissues equally?
A4: Research suggests that 3-MPA's impact on glucose metabolism is tissue-specific. For instance, in the kidney, 3-MPA significantly reduces aspartate production, a marker for renal gluconeogenesis, while its effect on pyruvate-to-bicarbonate conversion is less pronounced. []
Q5: Does 3-MPA impact other metabolic pathways?
A5: While primarily known for PEPCK inhibition, studies indicate that 3-MPA might influence other metabolic processes. For example, it can affect lactate and alanine release in muscle tissue and alter the lactate/pyruvate ratio, suggesting additional metabolic targets beyond PEPCK. []
Q6: Are there any species-specific differences in 3-MPA's action?
A6: Yes, the potency of 3-MPA in inhibiting gluconeogenesis in isolated kidney tubules varies across species, with rats exhibiting greater sensitivity compared to dogs or rabbits. []
Q7: What is the molecular formula and weight of 3-MPA?
A7: The molecular formula of 3-MPA is C6H5NO2S, and its molecular weight is 155.17 g/mol.
Q8: How do structural modifications of 3-MPA affect its activity?
A8: Introducing a 4-methyl substituent to the 3-MPA structure results in 3-Mercapto-4-methylpicolinic acid, which surprisingly also displays hypoglycemic activity, although its potency compared to 3-MPA requires further investigation. Other 4-substituted derivatives (4-OMe, OC6H5, SMe, SH, Cl, NH2, Et) did not exhibit hypoglycemic effects in a fasted rat model. []
Q9: Have any novel inhibitors based on the 3-MPA scaffold been developed?
A10: Yes, a novel inhibitor, 3-((carboxymethyl)thio)-picolinic acid (CMP), has been designed based on the 3-MPA structure. CMP acts as a competitive inhibitor at the OAA/PEP binding site of PEPCK and exhibits a Ki value in the range of 29-55 µM. []
Q10: What are the typical models used to study the effects of 3-MPA?
A11: Researchers commonly utilize isolated liver cells, perfused livers, kidney slices, and animal models, including rats, guinea pigs, and mice to investigate the metabolic effects of 3-MPA. [, , , , , , , , , , ]
Q11: Has 3-MPA been investigated in a clinical setting?
A12: While preclinical studies are abundant, information regarding clinical trials of 3-MPA in humans is limited within the provided research papers. One study mentioned examining the metabolic impact of 3-MPA in tumor-bearing humans, but detailed results were not available in the abstract. []
Q12: Besides its potential as a hypoglycemic agent, what other applications of 3-MPA are being explored?
A13: Given its impact on gluconeogenesis, 3-MPA has been studied in the context of cancer research. The rationale lies in the observation that many tumors heavily rely on glucose metabolism, and disrupting this process with 3-MPA could potentially inhibit tumor growth. [, ]
Q13: How does 3-MPA contribute to understanding C4 photosynthesis?
A14: 3-MPA has been instrumental in elucidating the role of PEPCK in C4 photosynthesis, particularly in certain algae species like Udotea flabellum. Studies using 3-MPA helped confirm the involvement of PEPCK in carbon fixation and its contribution to the unique photosynthetic mechanism in these organisms. [, , ]
Q14: Can 3-MPA help understand wax ester fermentation in microorganisms?
A15: Research on Euglena gracilis Z demonstrated that 3-MPA, through its inhibition of PEPCK, significantly reduced the incorporation of carbon dioxide into wax ester precursors, suggesting a crucial role of PEPCK in driving wax ester fermentation in this organism. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Pyrazolin-5-one, 4-[[p-(methylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B79048.png)

